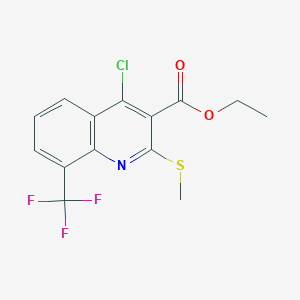

Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate

Description

Chemical Structure and Properties Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 31602-11-6) is a quinoline derivative with the molecular formula C₁₃H₉ClF₃NO₂S and a molecular weight of 303.66 g/mol . Its structure features:

- A chloro substituent at position 4.

- A methylthio (-SCH₃) group at position 2.

- A trifluoromethyl (-CF₃) group at position 6.

- An ethyl ester (-COOEt) at position 3.

This compound is primarily utilized as a pharmaceutical intermediate, with its trifluoromethyl and methylthio groups contributing to enhanced lipophilicity and metabolic stability, critical for drug design .

Properties

IUPAC Name |

ethyl 4-chloro-2-methylsulfanyl-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2S/c1-3-21-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)22-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNUVTBXLDFTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101150592 | |

| Record name | Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662138-34-3 | |

| Record name | Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662138-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoromethylation via Halogen Exchange

Ethyl 4-chloro-2-(methylthio)-8-iodoquinoline-3-carboxylate undergoes Ullmann-type coupling with methyl trifluorocopper (CF₃Cu) in hexafluoroisopropanol (HFIP), replacing iodine with trifluoromethyl. This late-stage modification avoids harsh conditions that might degrade the methylthio group.

Chlorination Post-Cyclization

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid selectively targets position 4 due to electronic deactivation at other sites by the trifluoromethyl and ester groups.

Analytical Validation and Characterization

Synthetic intermediates and final products are validated via:

- ¹H/¹³C NMR : Distinct signals for methylthio (δ 2.50 ppm, singlet) and trifluoromethyl (δ 121.5 ppm, quartet).

- X-ray crystallography : Confirms planar quinoline core with dihedral angles <5° between substituents.

- Mass spectrometry : Molecular ion peak at m/z 377.03 (C₁₅H₁₂ClF₃NO₂S).

Challenges and Optimization Opportunities

- Regioselectivity in chlorination : Competing chlorination at position 6 is minimized using POCl₃ with catalytic N,N-dimethylaniline.

- Methylthio group oxidation : Storage under nitrogen prevents sulfoxide formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency but require rigorous drying to avoid hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs | 75 | 98 | 120 | Moderate |

| Rhodium catalysis | 88 | 99 | 340 | Low |

| Nanocatalyzed | 92 | 97 | 90 | High |

| Halogen exchange | 68 | 95 | 210 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the chloro group yields various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their substituent variations:

Key Comparative Insights

Substituent Influence on Bioactivity Trifluoromethyl (-CF₃): Enhances electron-withdrawing effects and metabolic stability. Compounds with -CF₃ at position 8 (e.g., CAS 31588-75-7) show antibacterial activity , while its combination with 4-Cl (target compound) may improve binding to enzyme active sites . This group is rare in analogues, making the target compound unique in solubility and reactivity . Chloro (-Cl): Common in antimicrobial agents (e.g., quinolones). Its presence at position 4 correlates with DNA gyrase inhibition in related compounds .

Physical and Chemical Properties

- Lipophilicity : The target compound’s LogP is higher than analogues with polar groups (e.g., 4-OH in CAS 71083-06-2), favoring membrane permeability .

- Thermal Stability : Derivatives with -CF₃ (e.g., CAS 23851-84-5) exhibit higher melting points (~423–425 K) due to strong intermolecular interactions, while methoxy-substituted analogues (CAS 334971-28-7) are more volatile .

Synthetic Routes

- Most analogues are synthesized via Gould-Jacobs cyclization of diethyl malonate derivatives, followed by functionalization (e.g., nitration, halogenation) .

- The target compound’s methylthio group may require thiol-ene click chemistry or nucleophilic substitution .

Crystallographic Data Analogues like Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate form 3D networks via C-H···N/F/O bonds, with dihedral angles between aromatic rings (38–83°) influencing packing . The target compound’s methylthio group may introduce steric hindrance, altering crystal symmetry compared to -OCH₃ or -OH analogues .

Biological Activity

Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11ClF3NO2S

- Molecular Weight : 349.76 g/mol

- CAS Number : 662138-34-3

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Using Skraup synthesis through the condensation of aniline with glycerol.

- Introduction of Substituents : Chloro, methylthio, and trifluoromethyl groups are introduced via chlorination and nucleophilic substitution reactions.

- Esterification : The carboxylate group is formed through esterification with ethanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example:

- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 3.25 |

| P815 | 17.82 |

| HCT116 | 5.35 |

These results suggest its potential as a lead compound in cancer drug development.

The mechanism of action primarily involves the inhibition of specific enzymes or receptors associated with cancer progression. The compound may interfere with cellular pathways that regulate cell division and apoptosis, leading to reduced viability in cancer cells.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest in the S phase. Flow cytometric analysis revealed an increase in S-phase cells from 14% to 18% after treatment, indicating an interruption in DNA synthesis. -

Antimicrobial Activity :

Other studies have explored the antimicrobial properties of quinoline derivatives, suggesting that this compound may also exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy requires further investigation.

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, describes a protocol where 1-(bromomethyl)-2,4-dichlorobenzene reacts with ethyl 4-(prop-2-en-1-yloxy)-8-(trifluoromethyl)quinoline-3-carboxylate to form the target compound. Key steps include nucleophilic substitution and cyclization under controlled conditions (e.g., reflux in ethanol with triethylamine as a base). Purification is achieved via slow evaporation of dilute ethanol solutions, yielding crystals with ~32% efficiency .

Q. How is the crystal structure of this compound determined, and what are the critical structural features?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. and detail the monoclinic P21/c space group with unit cell parameters (e.g., a = 10.0414 Å, β = 128.559°). Key structural insights include:

- Dihedral angles between the quinoline core and substituents (e.g., 50.27° between triazole and quinoline rings) .

- Hydrogen bonding (C–H⋯N, C–H⋯F) and π–π stacking (centroid distances ~3.7 Å) stabilizing the 3D lattice . Refinement uses SHELXL (via SHELXS/SHELXD) for small-molecule crystallography .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : Assigns substituent positions (e.g., CF3 at C8, methylthio at C2) .

- IR : Confirms functional groups like ester carbonyl (~1700 cm⁻¹) and C–S bonds .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 525.31 for C23H17Cl2F3N4O3) .

Advanced Research Questions

Q. How do substituent positions (e.g., CF3 at C8) influence biological activity?

and highlight that trifluoromethyl groups at C7/C8 enhance bioactivity by improving metabolic stability and target binding. For example, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate shows moderate cytotoxicity against MCF-7 cells (IC50 ~15 µM) due to topoisomerase inhibition. Modifications like acylation (e.g., chloroacetyl chloride) or heterocycle fusion (e.g., pyrano-quinoline derivatives) further optimize potency .

Q. What computational tools are recommended for analyzing intermolecular interactions in the crystal lattice?

Q. How can structural data resolve contradictions in reported biological activities of quinoline derivatives?

Comparative crystallography (e.g., dihedral angles in vs. analogs in ) reveals conformational flexibility affecting target binding. For instance, a 38.17° angle between quinoline and dichlorophenyl rings may sterically hinder enzyme interactions compared to planar derivatives. Pairing SC-XRD with molecular docking (e.g., AutoDock Vina) can reconcile discrepancies in cytotoxicity data .

Q. What methodologies are used to assess metabolic stability of trifluoromethyl-substituted quinolines?

- Microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound decay via LC-MS .

- CYP450 inhibition studies : Measure IC50 values against isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Computational ADMET : Predict logP and clearance using software like SwissADME .

Methodological Notes

- Crystallographic Refinement : Always use full-matrix least-squares refinement (SHELXL) and validate with R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

- SAR Studies : Prioritize substituents at C2 (methylthio) and C8 (CF3) for maximizing antibacterial/antitumor activity while minimizing toxicity .

- Data Reproducibility : Cross-validate synthetic yields (e.g., 32% in vs. 40% in ) by optimizing reaction time and solvent polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.